1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
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Description
1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N7O3S and its molecular weight is 365.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It has an IC50 value of 0.4 nM against wild-type RET . It also effectively inhibits common oncogenic RET mutations .
Biochemical Pathways
Upon binding to RET, Pralsetinib inhibits RET signaling . This inhibition disrupts the downstream pathways that drive cell proliferation, leading to a halt in the growth of cancer cells harboring RET mutations .
Pharmacokinetics
It is known that the compound has good solubility in dmso, with a concentration of at least 100 mg/ml (18741 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.
Result of Action
The inhibition of RET signaling by Pralsetinib leads to a reduction in the proliferation of cancer cells harboring RET mutations . This makes Pralsetinib a potential therapeutic agent for cancers driven by these mutations.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3S/c1-9-7-11(17-24-9)15-13(23)10-3-5-21(6-4-10)12(22)8-25-14-16-18-19-20(14)2/h7,10H,3-6,8H2,1-2H3,(H,15,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCWHMAGFGEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CSC3=NN=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.